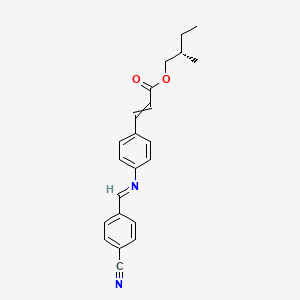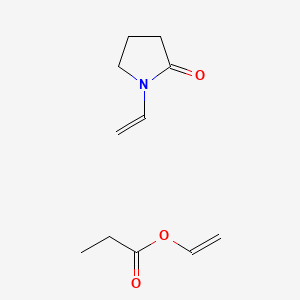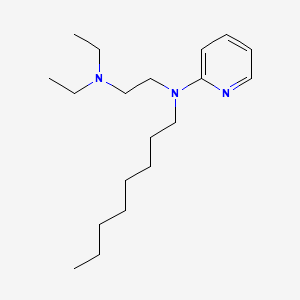
Sodium 2-(2-(2-pentadecoxyethoxy)ethoxy)ethyl sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-(2-(2-pentadecoxyethoxy)ethoxy)ethyl sulfate is a surfactant compound known for its ability to reduce surface tension in aqueous solutions. This compound is often used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-(2-(2-pentadecoxyethoxy)ethoxy)ethyl sulfate typically involves the reaction of 2-(2-(2-pentadecoxyethoxy)ethoxy)ethanol with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide. The reaction conditions usually require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and allows for efficient handling of large volumes of reactants and products.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 2-(2-(2-pentadecoxyethoxy)ethoxy)ethyl sulfate primarily undergoes substitution reactions due to the presence of the sulfate group. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Can be carried out using reducing agents such as sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various ether derivatives, while oxidation reactions can produce sulfonic acids.
Wissenschaftliche Forschungsanwendungen
Sodium 2-(2-(2-pentadecoxyethoxy)ethoxy)ethyl sulfate is widely used in scientific research due to its surfactant properties. It is employed in:
Chemistry: As a reagent in organic synthesis and as a surfactant in emulsion polymerization.
Biology: In cell lysis buffers and protein extraction protocols.
Medicine: As an excipient in pharmaceutical formulations to enhance the solubility of active ingredients.
Industry: In detergents, personal care products, and as a wetting agent in various formulations.
Wirkmechanismus
The mechanism of action of Sodium 2-(2-(2-pentadecoxyethoxy)ethoxy)ethyl sulfate involves its ability to reduce surface tension, thereby increasing the solubility of hydrophobic compounds in aqueous solutions. This is achieved through the formation of micelles, which encapsulate hydrophobic molecules and allow them to be dispersed in water.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium 2-(2-dodecoxyethoxy)ethyl sulfate
- Sodium 2-(2-tetradecoxyethoxy)ethyl sulfate
Uniqueness
Sodium 2-(2-(2-pentadecoxyethoxy)ethoxy)ethyl sulfate is unique due to its longer hydrophobic chain, which enhances its surfactant properties compared to similar compounds with shorter chains. This makes it particularly effective in applications requiring strong emulsifying and solubilizing capabilities.
Eigenschaften
CAS-Nummer |
25446-79-1 |
|---|---|
Molekularformel |
C21H43NaO7S |
Molekulargewicht |
462.6 g/mol |
IUPAC-Name |
sodium;2-[2-(2-pentadecoxyethoxy)ethoxy]ethyl sulfate |
InChI |
InChI=1S/C21H44O7S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-25-16-17-26-18-19-27-20-21-28-29(22,23)24;/h2-21H2,1H3,(H,22,23,24);/q;+1/p-1 |
InChI-Schlüssel |
PQDAPBKJLRPIMY-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCOCCOCCOCCOS(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[Bis(sulfanyl)methylidene]-2,3-dihydroxycyclohexa-2,5-dien-1-one](/img/structure/B14695565.png)











